4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline
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Overview
Description
4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline is a complex heterocyclic compound that incorporates a quinoline core, a thiazolo[3,2-b][1,2,4]triazole moiety, and a 4-bromophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the thiazolo[3,2-b][1,2,4]triazole ring system, followed by its attachment to the quinoline core. Key steps may involve cyclization reactions, halogenation, and coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, particularly at the bromophenyl group and the quinoline core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds share the thiazolo[3,2-b][1,2,4]triazole core and exhibit similar biological activities.
Quinoline derivatives: Compounds with a quinoline core are known for their diverse pharmacological properties.
4-Bromophenyl derivatives: These compounds are often used in medicinal chemistry for their biological activities.
Uniqueness
4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline is unique due to its combination of the quinoline core, thiazolo[3,2-b][1,2,4]triazole moiety, and 4-bromophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
832151-34-5 |
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Molecular Formula |
C19H11BrN4S |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-quinolin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C19H11BrN4S/c20-13-7-5-12(6-8-13)17-11-25-19-22-18(23-24(17)19)15-9-10-21-16-4-2-1-3-14(15)16/h1-11H |
InChI Key |
QQSVCRBBNWNBAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=NN4C(=CSC4=N3)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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